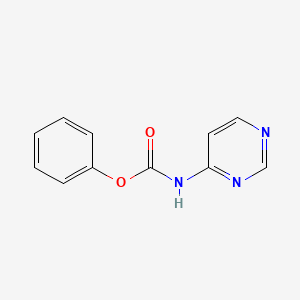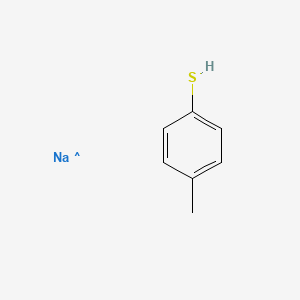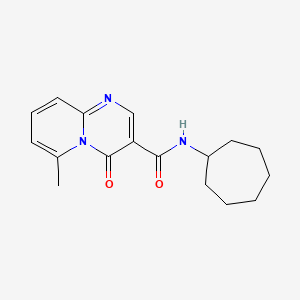![molecular formula C11H10N2 B8744586 2-(BUT-3-YN-1-YL)IMIDAZO[1,2-A]PYRIDINE](/img/structure/B8744586.png)
2-(BUT-3-YN-1-YL)IMIDAZO[1,2-A]PYRIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-3-yn-1-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a but-3-yn-1-yl substituent at the 2-position. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-yl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate alkyne. The reaction typically proceeds under basic conditions, using a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to promote the formation of the imidazo[1,2-a]pyridine ring system .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process to ensure high yield and purity. The process begins with the synthesis of key intermediates, followed by their condensation under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(But-3-yn-1-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the imidazo[1,2-a]pyridine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the imidazo[1,2-a]pyridine ring.
Scientific Research Applications
2-(But-3-yn-1-yl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound exhibits biological activity and is studied for its potential as a therapeutic agent.
Medicine: Due to its biological activity, this compound is investigated for its potential use in drug development. It serves as a lead compound for the design of new pharmaceuticals.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(But-3-yn-1-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
2-(But-3-yn-1-yl)imidazo[1,2-a]pyridine hydrochloride: A salt form of the compound with similar chemical properties but different solubility and stability characteristics.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents, leading to distinct chemical and biological properties.
Imidazo[1,2-a]pyridazine: A related compound with a different nitrogen arrangement in the ring system, resulting in unique reactivity and applications.
Uniqueness
This compound is unique due to its specific substituent at the 2-position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H10N2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-but-3-ynylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H10N2/c1-2-3-6-10-9-13-8-5-4-7-11(13)12-10/h1,4-5,7-9H,3,6H2 |
InChI Key |
XEDDLBHWDAFYLO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1=CN2C=CC=CC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


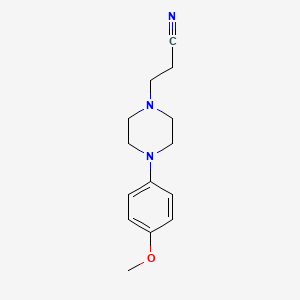

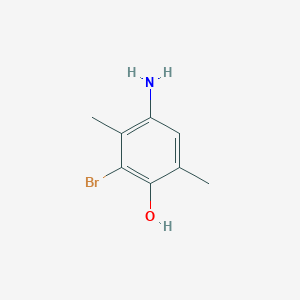
![5-fluoro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8744535.png)
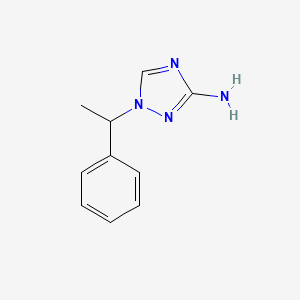
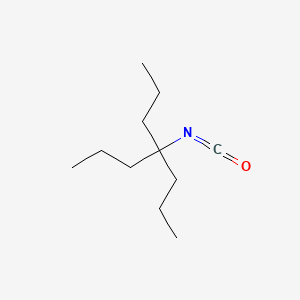
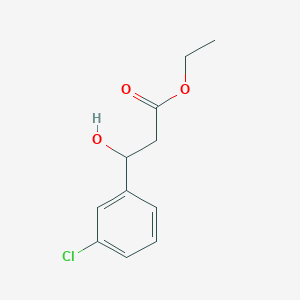

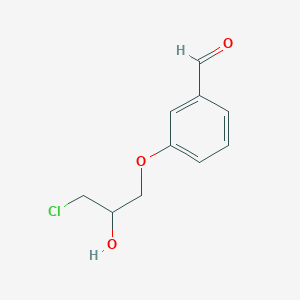
![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}phenol](/img/structure/B8744594.png)
![3-Chloro-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8744600.png)
